molecular formula C16H25ClN2O3S B13361728 4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No.: B13361728
M. Wt: 360.9 g/mol
InChI Key: XLOPMDVNSUIRCZ-UHFFFAOYSA-N
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Description

4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is an organic compound that features a complex structure with a combination of aromatic and aliphatic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chloro-2-methoxybenzenesulfonyl chloride, which is then reacted with 2,2,6,6-tetramethyl-4-piperidinol under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chlorine atom can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C16H25ClN2O3S

Molecular Weight

360.9 g/mol

IUPAC Name

4-chloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C16H25ClN2O3S/c1-15(2)9-12(10-16(3,4)19-15)18-23(20,21)14-7-6-11(17)8-13(14)22-5/h6-8,12,18-19H,9-10H2,1-5H3

InChI Key

XLOPMDVNSUIRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C=C2)Cl)OC)C

Origin of Product

United States

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